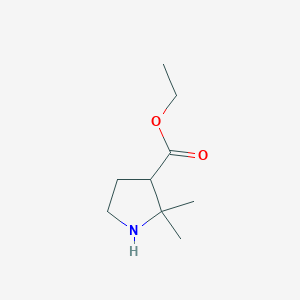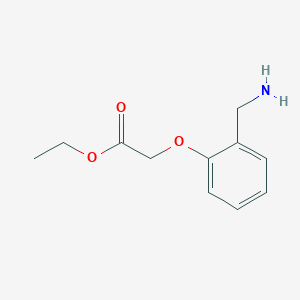
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C8H14N2.2C2HF3O2. It is a derivative of piperazine, a heterocyclic organic compound, and is often used in various chemical and pharmaceutical research applications .
Métodos De Preparación
The synthesis of 1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) typically involves the reaction of piperazine with but-3-yn-2-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The product is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained with high efficiency .
Análisis De Reacciones Químicas
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles in the presence of a base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) can be compared with other similar compounds, such as:
1-(But-3-yn-2-yl)piperazine: The parent compound without the trifluoroacetic acid salt.
1-(But-3-yn-2-yl)piperidine: A similar compound with a piperidine ring instead of a piperazine ring.
1-(But-3-yn-2-yl)morpholine: A compound with a morpholine ring instead of a piperazine ring.
The uniqueness of 1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) lies in its specific chemical structure and the presence of the trifluoroacetic acid salt, which can influence its reactivity and interactions in various applications .
Propiedades
Fórmula molecular |
C12H16F6N2O4 |
|---|---|
Peso molecular |
366.26 g/mol |
Nombre IUPAC |
1-but-3-yn-2-ylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2.2C2HF3O2/c1-3-8(2)10-6-4-9-5-7-10;2*3-2(4,5)1(6)7/h1,8-9H,4-7H2,2H3;2*(H,6,7) |
Clave InChI |
ASLVDTWGGGVLBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)N1CCNCC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



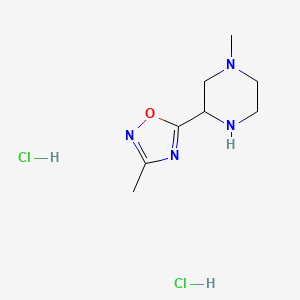
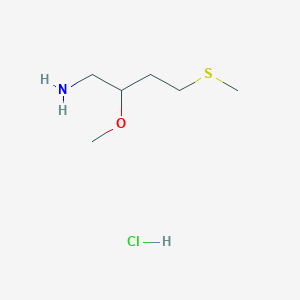
![Methyl 3-aminospiro[3.3]heptane-1-carboxylate](/img/structure/B13512865.png)

![1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid](/img/structure/B13512870.png)

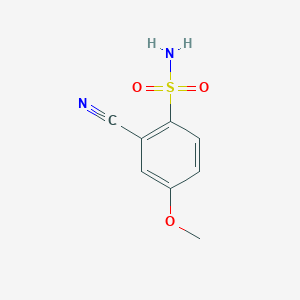


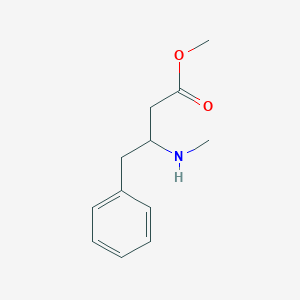
![3-[2-(Methylamino)ethoxy]benzoic acid](/img/structure/B13512905.png)
